molecular formula C8H5BrO2 B1278996 5-Bromo-3(2H)-benzofuranone CAS No. 54450-20-3

5-Bromo-3(2H)-benzofuranone

Cat. No. B1278996
CAS RN: 54450-20-3
M. Wt: 213.03 g/mol
InChI Key: UXUCDQLDYILHQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3(2H)-benzofuranone is a compound that belongs to the benzofuranone family, characterized by a bromine atom at the 5-position of the benzofuranone ring. This compound is an intermediate in the synthesis of various pesticides and possesses a condensed heterocyclic structure. It is also a key precursor in the synthesis of biologically important benzofuran aryl ureas and carbamates, which have been screened for antimicrobial activities .

Synthesis Analysis

The synthesis of 5-Bromo-3(2H)-benzofuranone derivatives can be achieved through different methods. One approach involves the conversion of bromo salicylaldehyde with diethyl bromomalonate in the presence of dry acetone and anhydrous potassium carbonate . Another method uses 4-chloro salicylic acid as a starting material, undergoing esterification, etherification, hydrolysis, cyclization, and bromination to yield the desired product . Additionally, palladium catalysis has been employed to convert 3-bromo-2H-coumarins to 3-(benzofuran-2-yl)-2H-coumarins, which is a related transformation .

Molecular Structure Analysis

The molecular structure of 5-Bromo-3(2H)-benzofuranone derivatives has been characterized by various spectroscopic techniques, including MS and 1H NMR . The crystal structures of related benzofuran compounds reveal that substituents such as methylsulfinyl groups lie on opposite sides of the benzofuran plane, and the bromophenyl rings are rotated out of this plane . These structural features are stabilized by intermolecular hydrogen bonds, halogen bonds, and π-π interactions .

Chemical Reactions Analysis

5-Bromo-3(2H)-benzofuranone serves as a versatile intermediate for further chemical transformations. For instance, it can be converted into hydrazide by treating with hydrazine hydrate, and subsequently into carbonyl azide for the synthesis of aryl ureas and carbamates . The presence of the bromine atom allows for further functionalization through various coupling reactions, as demonstrated in the synthesis of 2,3-disubstituted benzofurans .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-3(2H)-benzofuranone derivatives are influenced by their molecular structure. The presence of bromine and other substituents like methylsulfinyl groups affects the compound's reactivity and stability. The crystal structures of these compounds exhibit non-classical hydrogen bonds and halogen bonds, which contribute to their solid-state stability . The photophysical properties of these compounds have also been studied, indicating their potential in various applications .

Scientific Research Applications

Synthesis and Pesticide Intermediates

5-Bromo-3(2H)-benzofuranone serves as an intermediate in the synthesis of various compounds. For instance, its derivatives like 2-Bromo-6-chloro-3(2H)-benzofuranone are used in the production of pesticides. These compounds often possess a condensed heterocyclic structure, indicating their potential in creating complex organic molecules (P. Xiaojun, 2005).

Flavonoid Synthesis

In the field of organic chemistry, 5-Bromo-3(2H)-benzofuranone derivatives are utilized in reactions like the Darzens reaction to produce flavonoid-derived epoxides. An example is the use of 2-bromo-4,6-dimethoxy-3(2H)-benzofuranone, which under specific conditions, results in the formation of flavonols and benzofuranyl-substituted flavonols (P. A. Ottersbach et al., 2008).

Antimicrobial Applications

Research into benzofuran derivatives like 5-Bromo-3(2H)-benzofuranone has shown their potential in antimicrobial applications. For example, benzofuran aryl ureas and carbamates have been synthesized and screened for antimicrobial activities, indicating their relevance in medicinal chemistry (H. M. N. Kumari et al., 2019).

Photophysical Properties

The photophysical properties of benzofuranone derivatives are another area of interest. For instance, studies on the conversion of 3-bromo-2H-coumarins to 3-(benzofuran-2-yl)-2H-coumarins under palladium catalysis have been conducted to explore these properties. This research is significant in understanding the behavior of these compounds under various light conditions, which can be applied in material science and photophysics (G. Galvani et al., 2017).

Synthesis of Benzofuran Analogues

The synthesis of new benzofuran analogues from 5-bromosalicylaldehyde has also been studied. These analogues have shown potential for various biological activities, further broadening the scope of 5-Bromo-3(2H)-benzofuranone in scientific research (G. Parameshwarappa et al., 2008).

properties

IUPAC Name

5-bromo-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUCDQLDYILHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441058
Record name 5-Bromo-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3(2H)-benzofuranone

CAS RN

54450-20-3
Record name 5-Bromo-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromobenzo[b]furan-3(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 8.34 g (33.4 mmol) of 1-(5-bromo-2-hydroxyphenyl)-2-chloroethanone and 3.3 g (40.1 mmol) of anhydrous sodium acetate in 350 ml of methanol is heated at 65° C. for one hour, subsequently evaporated to dryness, the residue is taken up in 50 ml of water, and the aqueous mixture is extracted twice with 50 ml of methylene chloride each time. After the combined organic phases have been dried over sodium sulfate and the solvent has been stripped off, the crude product is purified by column chromatography on silica gel (n-heptane/methylene chloride 7:3), giving 2.14 g of 5-bromobenzofuran-3-one as yellow solid; LC/MS: 214 (M+H).
Quantity
8.34 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-3(2H)-benzofuranone
Reactant of Route 2
Reactant of Route 2
5-Bromo-3(2H)-benzofuranone
Reactant of Route 3
Reactant of Route 3
5-Bromo-3(2H)-benzofuranone
Reactant of Route 4
5-Bromo-3(2H)-benzofuranone
Reactant of Route 5
5-Bromo-3(2H)-benzofuranone
Reactant of Route 6
5-Bromo-3(2H)-benzofuranone

Citations

For This Compound
5
Citations
M Ono, Y Maya, M Haratake, K Ito, H Mori… - Biochemical and …, 2007 - Elsevier
A novel series of aurone derivatives for in vivo imaging of β-amyloid plaques in the brain of Alzheimer’s disease (AD) were synthesized and characterized. When in vitro binding studies …
Number of citations: 81 www.sciencedirect.com
JA Butera, SA Antane, B Hirth, JR Lennox… - Bioorganic & medicinal …, 2001 - Elsevier
Compounds in a structurally novel series of substituted 10H-benzo[4,5]furo[3,2-b]indole-1-carboxylic acids and related 5,10-dihydro-indeno[1,2-b]indole-1-carboxylic acids were …
Number of citations: 89 www.sciencedirect.com
M Zhang, GY Chen, T Li, B Liu, JY Deng… - Journal of …, 2015 - Wiley Online Library
A multi‐step synthesis of 4,6‐dimethoxyaurone derivatives was carried out from phloroglucinol and chloroacetonitrile, and the products were characterized by 1 H NMR, 13 C NMR, and …
Number of citations: 10 onlinelibrary.wiley.com
A Mustafa - BENZO FU RAN S, 1974 - Wiley Online Library
The system followed in naming the substituted dihydrobenzofurans is that of Stoermer and Gohl;'numbering the positions or their respective nuclei. The inconsistency of starting to …
Number of citations: 2 onlinelibrary.wiley.com
眞矢啓史 - (No Title), 2016 - opac.ll.chiba-u.jp
アルツハイマー病 (以下, AD) は, 認知症の原因として最も大きな割合を占める進行性の神経変性疾患である (1). 認知症のリスクファクターの一つに加齢が挙げられ, 2010 年に世界で約 3500 万人で…
Number of citations: 4 opac.ll.chiba-u.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.